molecular formula C10H18F2N2O B13690803 cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide

cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide

Cat. No.: B13690803
M. Wt: 220.26 g/mol
InChI Key: DUZMPJBLIXXIND-UHFFFAOYSA-N
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Description

cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring, an amino group, and a difluoroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Addition of the Difluoroethyl Group: The difluoroethyl group is added using fluorinating agents under controlled conditions.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and difluoroethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce ketones or carboxylic acids.

    Reduction: May yield amines or alcohols.

    Substitution: May result in halogenated derivatives or substituted amides.

Scientific Research Applications

cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymatic activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Processes: Influence cellular functions such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The presence of both the amino and difluoroethyl groups in this compound imparts unique chemical and biological properties, making it distinct from similar compounds. These properties may include enhanced reactivity, specific binding affinities, and unique pharmacological effects.

Properties

Molecular Formula

C10H18F2N2O

Molecular Weight

220.26 g/mol

IUPAC Name

4-amino-N-(2,2-difluoroethyl)-N-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C10H18F2N2O/c1-14(6-9(11)12)10(15)7-2-4-8(13)5-3-7/h7-9H,2-6,13H2,1H3

InChI Key

DUZMPJBLIXXIND-UHFFFAOYSA-N

Canonical SMILES

CN(CC(F)F)C(=O)C1CCC(CC1)N

Origin of Product

United States

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